
L-Leucinamide,-beta-alanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucinamide, beta-alanyl- is a chemical compound belonging to the class of amino acid derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound has been studied extensively for its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Leucinamide, beta-alanyl- can be synthesized through various methods. One common approach involves the derivatization of amino acids using reagents like 1-fluoro-2,4-dinitrophenyl-5-l-leucinamide (FDLA). This method requires alkaline conditions, typically achieved with sodium bicarbonate (NaHCO3) or triethylamine (TEA), and allows for the separation of d,l-amino acids .
Industrial Production Methods
The industrial production of beta-alanine, a precursor for L-Leucinamide, beta-alanyl-, can be achieved through biotechnological methods. These methods involve the use of microorganisms such as bacteria and fungi to synthesize beta-alanine from glucose and acetate. This approach is environmentally friendly and competitive compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucinamide, beta-alanyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
L-Leucinamide, beta-alanyl- has a wide range of scientific research applications, including:
Chemistry: It is used in the study of protein synthesis and peptide chemistry.
Biology: It is used to investigate the physiological roles of amino acids and their derivatives.
Medicine: It has potential therapeutic applications, such as in the development of drugs for neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of L-Leucinamide, beta-alanyl- involves its interaction with specific molecular targets and pathways. For example, beta-alanine, a component of this compound, can act as a false transmitter by replacing gamma-aminobutyric acid (GABA) in neuronal uptake and receptor sensitivity . This interaction can influence various physiological processes and pathways, such as those involved in muscle endurance and exercise capacity .
Comparaison Avec Des Composés Similaires
L-Leucinamide, beta-alanyl- can be compared with other similar compounds, such as:
N-acetyl-l-leucine: This compound is used as a drug for treating neurological disorders and has a different mechanism of action involving organic anion transporters.
Beta-alanine: This compound is a naturally occurring beta-type amino acid with various physiological roles and industrial applications.
L-Leucinamide, beta-alanyl- is unique due to its specific chemical structure and the wide range of applications it offers in different fields of research and industry.
Propriétés
Formule moléculaire |
C9H19N3O2 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
(2S)-2-(3-aminopropanoylamino)-4-methylpentanamide |
InChI |
InChI=1S/C9H19N3O2/c1-6(2)5-7(9(11)14)12-8(13)3-4-10/h6-7H,3-5,10H2,1-2H3,(H2,11,14)(H,12,13)/t7-/m0/s1 |
Clé InChI |
BKEGQARXHURXCG-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N)NC(=O)CCN |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B12341353.png)
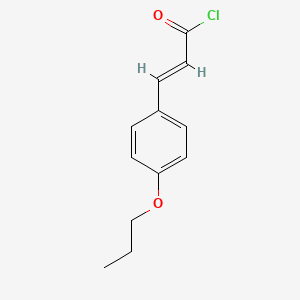
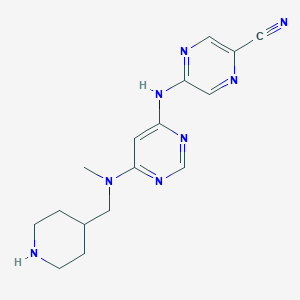
![(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane](/img/structure/B12341366.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)-](/img/structure/B12341369.png)

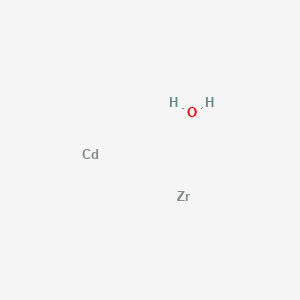
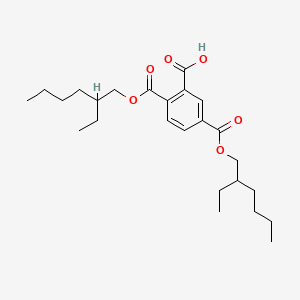
![3-[(2S)-morpholin-2-yl]propanoic acid](/img/structure/B12341406.png)
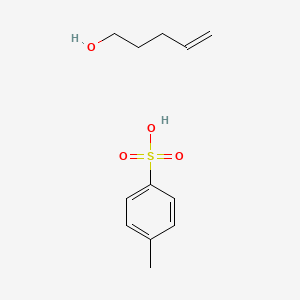
![[1]Benzothieno[2,3-d]pyrimidine-6-carboxylic acid, 1,4,5,6,7,8-hexahydro-4-oxo-, ethyl ester](/img/structure/B12341413.png)
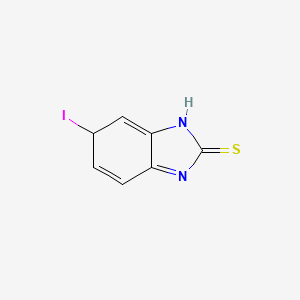

![Urea, N-(4-methylphenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12341439.png)
